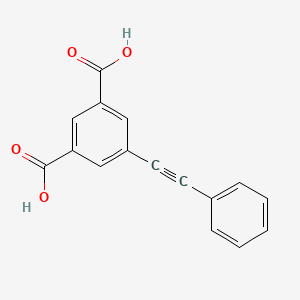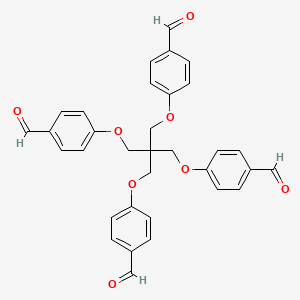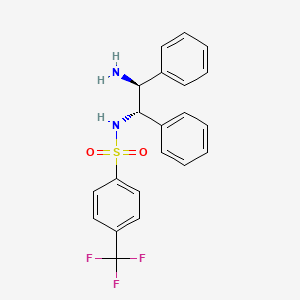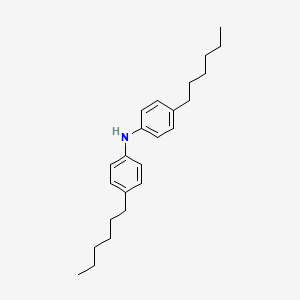
5-(Phenylethynyl)isophthalic acid
Übersicht
Beschreibung
5-(Phenylethynyl)isophthalic acid is an organic compound with the molecular formula C16H10O4 and a molar mass of 266.25 g/mol . It is a white solid powder that is typically stored at temperatures between 2-8°C . This compound is known for its unique structure, which includes a phenylethynyl group attached to an isophthalic acid core.
Vorbereitungsmethoden
The synthesis of 5-(Phenylethynyl)isophthalic acid typically involves the following steps:
Starting Materials: The synthesis begins with isophthalic acid and phenylacetylene as the primary starting materials.
Reaction Conditions: The reaction is carried out under specific conditions, often involving a palladium-catalyzed coupling reaction known as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine.
Analyse Chemischer Reaktionen
5-(Phenylethynyl)isophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Phenylethynyl)isophthalic acid has several scientific research applications:
Metal-Organic Frameworks (MOFs): It is used as a monomer to synthesize MOF materials, which have applications in gas storage, separation, and catalysis.
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which 5-(Phenylethynyl)isophthalic acid exerts its effects is primarily through its ability to form coordination complexes with metal ions. These complexes can interact with specific molecular targets and pathways, facilitating various chemical transformations. The phenylethynyl group provides a site for π-π interactions, while the carboxylic acid groups enable coordination with metal centers.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Phenylethynyl)isophthalic acid include:
5-(Benzimidazole-1-yl)isophthalic acid: This compound has a benzimidazole group instead of a phenylethynyl group and is used in the synthesis of MOFs with different properties.
5-(2-Phenylethynyl)benzoic acid: This compound has a similar structure but with a single carboxylic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dual carboxylic acid groups and phenylethynyl moiety, which provide versatile reactivity and the ability to form stable coordination complexes with metals .
Eigenschaften
IUPAC Name |
5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENWQFKYOPTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)



![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)
![(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3178146.png)
![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)


![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)




